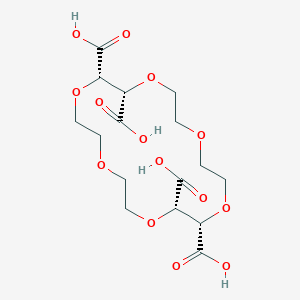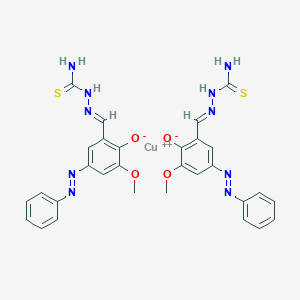
Cu-Pmstsc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cu-Pmstsc is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is a hybrid of copper and a peptide called Pmstsc, which has been found to possess unique properties that make it suitable for use in scientific research.
Wirkmechanismus
Cu-Pmstsc works by forming a complex with the substrate molecule, which then undergoes a series of chemical reactions to produce the desired product. The copper center in Cu-Pmstsc plays a crucial role in the catalytic activity of the compound, as it can undergo redox reactions to facilitate the reaction.
Biochemische Und Physiologische Effekte
Cu-Pmstsc has been found to exhibit low toxicity and is considered safe for use in scientific research. It has no reported adverse effects on biochemical and physiological processes in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Cu-Pmstsc is its excellent catalytic activity, which makes it suitable for use in various lab experiments. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers.
However, there are some limitations to the use of Cu-Pmstsc in lab experiments. It is sensitive to air and moisture, which can affect its stability and catalytic activity. Additionally, the synthesis method requires specific conditions, which can be challenging to replicate in some lab settings.
Zukünftige Richtungen
There are several future directions for the use of Cu-Pmstsc in scientific research. One potential application is in the field of renewable energy, where it can be used as a catalyst for the production of hydrogen from water. Additionally, it can be used in the synthesis of new materials with unique properties, such as high conductivity or selective adsorption.
Conclusion
Cu-Pmstsc is a promising compound with a wide range of potential applications in scientific research. Its excellent catalytic activity, low toxicity, and relative ease of synthesis make it an attractive option for researchers in various fields. As research into this compound continues, it is likely that new applications and uses for Cu-Pmstsc will emerge, making it an essential tool for scientific advancement.
Synthesemethoden
The synthesis of Cu-Pmstsc involves the reaction of copper acetate and Pmstsc in an aqueous solution. The reaction is carried out at a pH of 7.0-8.0 and a temperature of 25-30°C. The resulting product is then purified using chromatography techniques to obtain a pure form of Cu-Pmstsc.
Wissenschaftliche Forschungsanwendungen
Cu-Pmstsc has a wide range of potential applications in scientific research. One of its primary uses is in the field of catalysis, where it has been found to exhibit excellent catalytic activity. It can be used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Another potential application of Cu-Pmstsc is in the field of nanotechnology. It can be used as a precursor for the synthesis of copper nanoparticles, which have various applications in electronics, optics, and biomedicine.
Eigenschaften
CAS-Nummer |
121995-85-5 |
|---|---|
Produktname |
Cu-Pmstsc |
Molekularformel |
C30H28CuN10O4S2 |
Molekulargewicht |
720.3 g/mol |
IUPAC-Name |
copper;2-[(E)-(carbamothioylhydrazinylidene)methyl]-6-methoxy-4-phenyldiazenylphenolate |
InChI |
InChI=1S/2C15H15N5O2S.Cu/c2*1-22-13-8-12(19-18-11-5-3-2-4-6-11)7-10(14(13)21)9-17-20-15(16)23;/h2*2-9,21H,1H3,(H3,16,20,23);/q;;+2/p-2/b2*17-9+,19-18?; |
InChI-Schlüssel |
NCMYXPQIJCVGBP-SAIAWTARSA-L |
Isomerische SMILES |
COC1=CC(=CC(=C1[O-])/C=N/NC(=S)N)N=NC2=CC=CC=C2.COC1=CC(=CC(=C1[O-])/C=N/NC(=S)N)N=NC2=CC=CC=C2.[Cu+2] |
SMILES |
COC1=CC(=CC(=C1[O-])C=NNC(=S)N)N=NC2=CC=CC=C2.COC1=CC(=CC(=C1[O-])C=NNC(=S)N)N=NC2=CC=CC=C2.[Cu+2] |
Kanonische SMILES |
COC1=CC(=CC(=C1[O-])C=NNC(=S)N)N=NC2=CC=CC=C2.COC1=CC(=CC(=C1[O-])C=NNC(=S)N)N=NC2=CC=CC=C2.[Cu+2] |
Synonyme |
5-phenylazo-3-methoxysalicylidene thiosemicarbazone copper II copper (II)-5-phenylazo-3-methoxysalicylidene thiosemicarbazone Cu-PMSTSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



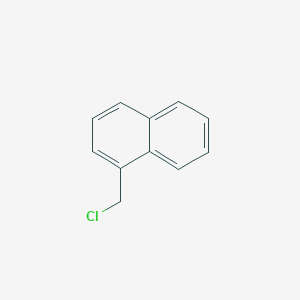
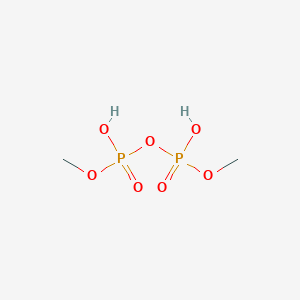
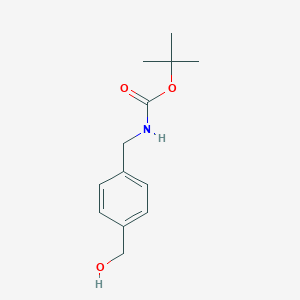
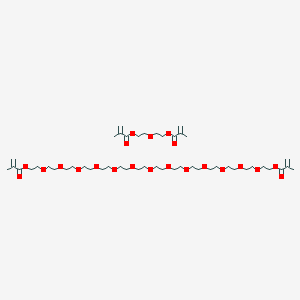
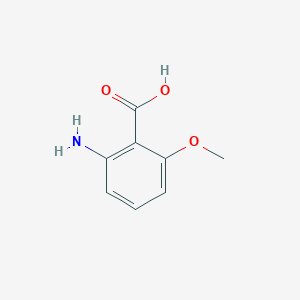
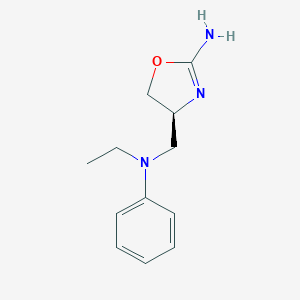
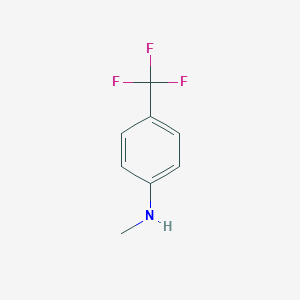
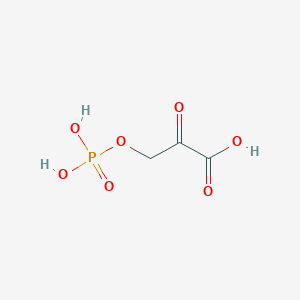
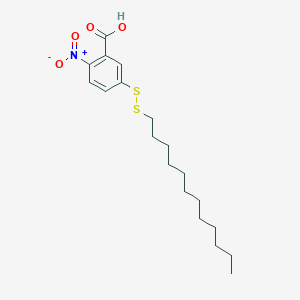
![3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B51763.png)
![1-[(Pyrrolidin-1-yl)methyl]piperazine](/img/structure/B51765.png)
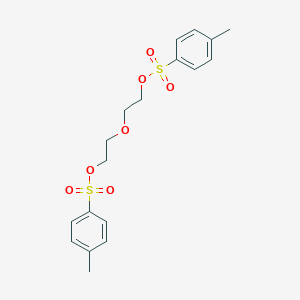
![1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI)](/img/structure/B51771.png)
